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An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzo[d]thiazole-5-
carbaldehyde (CAS No. 20061-46-5), a heterocyclic compound of significant interest in
medicinal chemistry and materials science. As a derivative of the benzothiazole scaffold, a
known pharmacophore, this molecule serves as a critical building block for the synthesis of
novel therapeutic agents and functional materials. This document consolidates its core physical
and chemical properties, outlines established synthetic strategies, discusses its reactivity, and
explores its potential applications, with a particular focus on the drug development pipeline. All
data is supported by authoritative sources to ensure scientific integrity for researchers,
chemists, and drug development professionals.

Introduction and Strategic Importance

The benzothiazole ring system is a privileged scaffold in drug discovery, appearing in a wide
array of biologically active compounds.[1][2] Its rigid, bicyclic structure and ability to participate
in various non-covalent interactions make it an ideal core for designing molecules that bind to
biological targets with high affinity and specificity. The introduction of a methyl group at the 2-
position and a highly reactive carbaldehyde (aldehyde) group at the 5-position transforms the
basic benzothiazole core into a versatile and valuable synthetic intermediate.
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The aldehyde functional group, in particular, is a linchpin for synthetic chemists. It serves as an
electrophilic handle for a multitude of chemical transformations, including reductive aminations,
Wittig reactions, and condensations, allowing for the facile introduction of diverse molecular
fragments. This capability is paramount in generating libraries of novel compounds for high-
throughput screening in drug discovery programs. This guide will delve into the specific
attributes of 2-Methylbenzo[d]thiazole-5-carbaldehyde that make it a compound of interest.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key
identifiers. The structure of 2-Methylbenzo[d]thiazole-5-carbaldehyde consists of a benzene
ring fused to a thiazole ring, with a methyl group at position 2 and an aldehyde group at
position 5.

Caption: 2D structure of 2-Methylbenzo[d]thiazole-5-carbaldehyde.

Table 1: Compound Identification

Identifier Value Source(s)
2-methyl-1,3-

IUPAC Name benzothiazole-5- [31[41[5]
carbaldehyde

CAS Number 20061-46-5 [31[4]

Molecular Formula CoH7NOS [3114]

Molecular Weight 177.22 g/mol [3]

_ CC1=NC2=CC(C=0)=CC=C2

Canonical SMILES [4][5]
S1
PONNYPGVGULWMI-

InChIKey (5]

UHFFFAOYSA-N

| Synonyms | 5-Benzothiazolecarboxaldehyde, 2-methyl- |[3][5] |

Physicochemical and Computed Properties
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The physical and computed properties of a compound are critical for predicting its behavior in
various experimental and biological systems. These parameters influence solubility, reactivity,
and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

Table 2: Physical and Computed Properties

Property Value Source(s)

2 95% (Commercially

Purity available) 41
XLogP3 2.2 [3]
Hydrogen Bond Donor Count 0 [3]
Hydrogen Bond Acceptor

CZuntg p : 13
Rotatable Bond Count 1 [3]
Exact Mass 177.02483502 Da [3]
Topological Polar Surface Area  58.2 A2 [3]

| Heavy Atom Count | 12 |[3] |

o Expert Insight: The XLogP3 value of 2.2 suggests moderate lipophilicity, a favorable
characteristic for drug candidates as it often correlates with good membrane permeability.
The zero hydrogen bond donors and two acceptors (the nitrogen and oxygen atoms) will
govern its interaction with biological macromolecules and its solubility in various solvents.

Synthesis and Reactivity
General Synthetic Pathway

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.
The most common and robust method involves the condensation of a 2-aminothiophenol
derivative with an appropriate electrophile, such as an aldehyde, acid, or nitrile.[6] For 2-
Methylbenzo[d]thiazole-5-carbaldehyde, the logical synthetic precursor would be 2-amino-4-
formylbenzenethiol, which would cyclize upon reaction with an acetylating agent.
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Caption: General synthetic scheme for 2-substituted benzothiazoles.

Key Reactivity

The chemical behavior of 2-Methylbenzo[d]thiazole-5-carbaldehyde is dominated by the
aldehyde group. This group is a prime site for nucleophilic addition, making it an excellent
starting point for building molecular complexity.

» Reductive Amination: Reaction with primary or secondary amines in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines,
respectively. This is a cornerstone reaction in medicinal chemistry for linking molecular
fragments.

o Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension
of carbon chains.

o Condensation Reactions: Can undergo condensation with active methylene compounds
(e.g., malonates) or hydrazines to form a variety of heterocyclic systems.

» Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an
alcohol, providing access to other key functional groups.

Applications in Drug Discovery and Materials
Science
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While specific biological activity for 2-Methylbenzo[d]thiazole-5-carbaldehyde is not
extensively documented in the provided search results, the broader benzothiazole class of
compounds has shown a remarkable range of therapeutic potential.[2] This makes the title
compound a highly valuable starting material for exploring these activities.

Potential Therapeutic Areas for Derivatives:

o Anticancer Agents: Many 2-arylbenzothiazole derivatives have demonstrated potent
antiproliferative activity against various cancer cell lines, including lung, liver, and breast
cancers.[7] They can function as inhibitors of crucial enzymes like protein tyrosine kinases
(PTKs) and cyclin-dependent kinases (CDKSs).[7]

o Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as
monoamine oxidase (MAO) inhibitors, which are relevant for treating conditions like
Parkinson's disease and depression.[3]

e Antimicrobial Agents: The benzothiazole scaffold is present in compounds with antibacterial
and antifungal properties.[2]

 Anti-inflammatory Drugs: This class of compounds has also been explored for its potential to
mitigate inflammation.[2]

The workflow for leveraging this compound in a drug discovery program would typically follow a
path from synthesis to biological evaluation.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1271751?utm_src=pdf-body
https://www.researchgate.net/publication/347209918_A_Mini-Review_on_Pharmacological_Importance_of_Benzothiazole_Scaffold
https://pmc.ncbi.nlm.nih.gov/articles/PMC12524108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12524108/
https://d-nb.info/1352119579/34
https://www.researchgate.net/publication/347209918_A_Mini-Review_on_Pharmacological_Importance_of_Benzothiazole_Scaffold
https://www.researchgate.net/publication/347209918_A_Mini-Review_on_Pharmacological_Importance_of_Benzothiazole_Scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Methylbenzol[d]thiazole-
5-carbaldehyde (Starting Material)

'

Derivative Synthesis
(e.g., Reductive Amination,
Condensation

Compound Library
Generation

High-Throughput
Screening (HTS)
Against Biological Targets

l

Hit Identification &
Lead Optimization

In Vivo Efficacy &

Toxicology Studies

Click to download full resolution via product page

Caption: Conceptual workflow for drug discovery using the target compound.

Spectroscopic and Analytical Data

Characterization of 2-Methylbenzo[d]thiazole-5-carbaldehyde relies on standard analytical
techniques. While specific spectra are proprietary to data providers, the expected signatures
can be inferred. ChemicalBook indicates the availability of 1H NMR, IR, and Mass
Spectrometry data for this compound, which are essential for structure confirmation and purity
assessment.[9]
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e 1H NMR: Protons on the benzene ring would appear in the aromatic region, with distinct
signals for the aldehyde proton (likely downfield, ~9-10 ppm), and a singlet for the methyl
group protons (~2.5-3.0 ppm).

» IR Spectroscopy: A strong characteristic peak for the aldehyde C=0 stretch would be
expected around 1700 cm™1,

o Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight
of 177.22 g/mol .[3]

Safety, Handling, and Storage

Proper handling of any chemical reagent is crucial for laboratory safety. Based on GHS
classifications, 2-Methylbenzo[d]thiazole-5-carbaldehyde presents several hazards.[3]

Table 3: GHS Hazard Information

Hazard Code Description Source(s)
H302 Harmful if swallowed [3]
H315 Causes skin irritation [3]
H319 Causes serious eye irritation [3]

| H335 | May cause respiratory irritation |[3] |

Recommended Handling and Storage Protocols:

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.[10] Ensure adequate ventilation or use respiratory protection, especially when
handling the solid to avoid dust formation.

» Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands thoroughly after handling.
[10][11]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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e Incompatible Materials: Keep away from strong oxidizing agents.[12]

Conclusion

2-Methylbenzo[d]thiazole-5-carbaldehyde is more than just a chemical compound; it is an
enabling tool for innovation in the life sciences and material sciences. Its well-defined structure,
coupled with the strategic placement of a reactive aldehyde group on a biologically relevant
benzothiazole scaffold, makes it a valuable intermediate for synthetic chemists. The properties
and synthetic pathways discussed in this guide provide a foundational understanding for
researchers aiming to design and create next-generation pharmaceuticals and functional
materials. Further investigation into the direct biological activities of this compound and its
novel derivatives is a promising avenue for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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